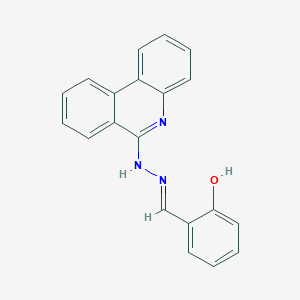
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BOID, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BOID has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is not yet fully understood, but it is thought to act by binding to specific proteins or enzymes in cells, altering their activity and leading to changes in cellular processes. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to bind to a number of different proteins and enzymes, including kinases and phosphatases, suggesting that it may have multiple targets in cells.
Biochemical and physiological effects:
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cellular processes such as cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high specificity for certain proteins and enzymes, which allows for precise manipulation of cellular processes. Another advantage is its fluorescent properties, which make it useful for imaging cellular processes in real time. However, one limitation of using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which can limit its use in certain experiments or cell types.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione, including the development of new derivatives or analogs with improved properties for specific applications. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione could also be used in combination with other compounds or therapies to enhance their effectiveness. Further studies are needed to fully understand the mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in scientific research.
Synthesemethoden
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with 2-(4-hydroxyphenyl)acetic acid to form an intermediate product, which is then reacted with phthalic anhydride to yield 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione. Other methods of synthesis have also been reported, including the use of microwave irradiation and the use of different starting materials.
Wissenschaftliche Forschungsanwendungen
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes, as a potential anti-cancer agent, and as a tool for investigating the role of specific proteins in cellular signaling pathways. 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-pyridin-3-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O4/c25-19-14-8-7-12(18-23-17-6-2-1-5-15(17)21(27)28-18)10-16(14)20(26)24(19)13-4-3-9-22-11-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJVEJPTEMXUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)
![N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)
![6-(2-chlorophenyl)-3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6059813.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)
![N'-(5-chloro-2-hydroxybenzylidene)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B6059880.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B6059890.png)
![N-methyl-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B6059893.png)
![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)
